

2,3,2",3"-Tetrahydroochnaflavone and its relationship to ochnaflavone

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Compound of Interest

Compound Name: 2,3,2",3"-Tetrahydroochnaflavone

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An In-depth Technical Guide on **2,3,2",3"-Tetrahydroochnaflavone** and its Relationship to Ochnaflavone

For Researchers, Scientists, and Drug Development Professionals Abstract

This technical guide provides a comprehensive overview of **2,3,2",3"-tetrahydroochnaflavone** and its structural relationship and comparative biological activities with the parent biflavonoid, ochnaflavone. Ochnaflavone, a well-studied natural product, is a biflavonoid composed of apigenin and luteolin units linked by a diaryl ether bond. **2,3,2",3"-Tetrahydroochnaflavone** is its partially saturated derivative, comprising naringenin and eriodictyol moieties. This guide details their chemical structures, synthetic pathways, and known biological activities, with a focus on quantitative data and experimental methodologies. Signaling pathways modulated by ochnaflavone, particularly the MAPK and NF-kB pathways, are described and visualized. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Biflavonoids are a class of polyphenolic compounds that have garnered significant attention in the scientific community due to their diverse and potent biological activities. Among these, ochnaflavone stands out due to its unique diaryl ether linkage between the B-rings of its



constituent flavonoid monomers.[1][2] Ochnaflavone has demonstrated a wide array of pharmacological effects, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[3][4][5]

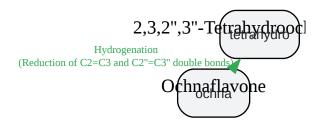
A closely related compound, **2,3,2",3"-tetrahydroochnaflavone**, represents a partially saturated analog of ochnaflavone. The structural difference lies in the hydrogenation of the C2-C3 double bonds in both flavonoid units, converting the flavone moieties into flavanone moieties. This structural modification can significantly impact the molecule's three-dimensional conformation and, consequently, its biological activity. This guide aims to provide a detailed comparison of these two compounds, focusing on their chemical synthesis and biological evaluation.

Chemical Structures and Relationship

Ochnaflavone is an asymmetric biflavonoid composed of an apigenin and a luteolin subunit. These units are connected through a C-O-C ether linkage between their respective B-rings.

2,3,2",3"-Tetrahydroochnaflavone is the hydrogenated derivative of ochnaflavone. In this molecule, the flavone cores of apigenin and luteolin are reduced to the flavanone structures of naringenin and eriodictyol, respectively.

The core structural relationship is the saturation of the C2-C3 and C2"-C3" double bonds, which changes the planarity of the C-rings and introduces stereocenters.



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Figure 1: Chemical structures and relationship.

Synthesis and Experimental Protocols Total Synthesis of Ochnaflavone



The total synthesis of ochnaflavone has been successfully achieved, with key steps including the formation of a diaryl ether intermediate followed by the construction of the two flavone nuclei via ring cyclization.[1][3][4]

Experimental Protocol (Adapted from Ndoile & van Heerden, 2013):[3]

- Synthesis of the Diaryl Ether Intermediate: The synthesis commences with the reaction of isovanillin and 4-fluorobenzaldehyde under basic conditions to form the diaryl ether linkage.
- Formation of the Dimeric Chalcone: The diaryl ether aldehyde is then subjected to a Claisen-Schmidt condensation with 2'-hydroxy-4',6'-dimethoxyacetophenone in the presence of a strong base (e.g., KOH) in ethanol. This reaction yields the ether-linked dimeric chalcone.[3]
 [4]
- Oxidative Cyclization to the Biflavone Core: The dimeric chalcone is treated with a catalytic amount of iodine in pyridine to induce oxidative cyclization, forming the pentamethyl ether of ochnaflavone.
- Demethylation: The final step involves the demethylation of the protected hydroxyl groups using a strong demethylating agent like boron tribromide (BBr₃) in a dry, inert solvent such as dichloromethane (CH₂Cl₂) to yield ochnaflavone.[3]



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Figure 2: Synthetic workflow for ochnaflavone.

Synthesis of 2,3,2",3"-Tetrahydroochnaflavone

The first total synthesis of (±)-2,3,2",3"-tetrahydroochnaflavone has been achieved.[6] The key steps are similar to those for ochnaflavone, involving the formation of a diaryl ether and subsequent cyclization of an ether-linked bichalcone to form the dihydroflavone (flavanone) rings.[6] The synthesis of the permethyl ether of 2,3,2",3"-tetrahydroochnaflavone has also been reported.[1][7]



Experimental Protocol (Conceptualized from available literature):[6][7]

- Starting Materials: The synthesis starts with 2,4,6-trihydroxyacetophenone and 4hydroxybenzaldehyde.[6]
- Formation of Diaryl Ether: Similar to the ochnaflavone synthesis, a diaryl ether linkage is formed.
- Formation of Bichalcone: An ether-linked bichalcone is synthesized.
- Cyclization to Dihydroflavone: The crucial difference lies in the cyclization step, which is controlled to yield the dihydroflavone (flavanone) rings instead of the flavone rings. This can be achieved under specific reaction conditions, for example, using oxalic acid which can favor the formation of the flavanone structure.[7]

Biological Activities and Quantitative Data Ochnaflavone

Ochnaflavone exhibits a broad spectrum of biological activities. The following tables summarize the quantitative data from various studies.

Table 1: Anti-inflammatory Activity of Ochnaflavone



Assay	Cell Line/System	IC50 Value	Reference
Inhibition of COX-2 dependent PGD ₂ generation	Mouse bone marrow- derived mast cells (BMMC)	0.6 μΜ	[4]
Inhibition of LTC ₄ production	Mouse bone marrow- derived mast cells (BMMC)	6.56 μΜ	[4]
Inhibition of degranulation	Mouse bone marrow- derived mast cells (BMMC)	3.01 μΜ	[4]
Inhibition of rat platelet phospholipase A ₂	Purified enzyme	~3 µM	[5]
Inhibition of purified rat platelet sPLA ₂	Purified enzyme with arachidonyl PE substrate	3.45 μΜ	[8]
Inhibition of lipid peroxidation	CCl ₄ -induced rat liver microsomes	7.16 μΜ	[8]

Table 2: Anticancer Activity of Ochnaflavone

Cell Line	Cancer Type	IC₅₀ Value	Reference
HCT-15	Human Colon Cancer	4.1 μΜ	[5]

Table 3: Antibacterial Activity of Ochnaflavone



Bacterial Strain	Gram Stain	MIC Value	Reference
Pseudomonas aeruginosa	Gram-negative	31.3 μg/mL	[7]
Staphylococcus aureus	Gram-positive	62.5 μg/mL	[7]

2,3,2",3"-Tetrahydroochnaflavone

The biological activity of **2,3,2",3"-tetrahydroochnaflavone** is less extensively studied compared to ochnaflavone. However, its cytotoxic potential has been reported.

Table 4: Cytotoxic Activity of 2,3,2",3"-Tetrahydroochnaflavone

Cell Line	Cancer Type	IC ₅₀ Value	Reference
P388	Murine Lymphocytic Leukemia	8.2 μg/mL	

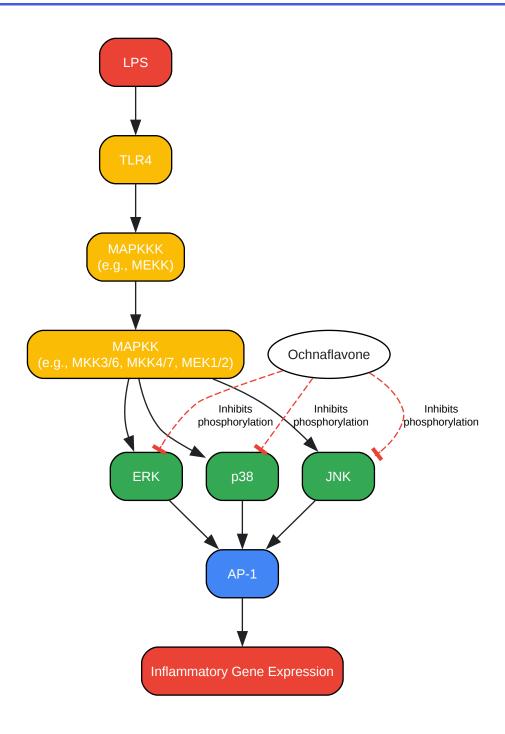
Signaling Pathway Modulation by Ochnaflavone

Ochnaflavone has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-kB) pathways.

Inhibition of the MAPK Signaling Pathway

Ochnaflavone inhibits the phosphorylation of several key kinases in the MAPK pathway, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[3] This inhibition leads to the downregulation of downstream inflammatory responses.





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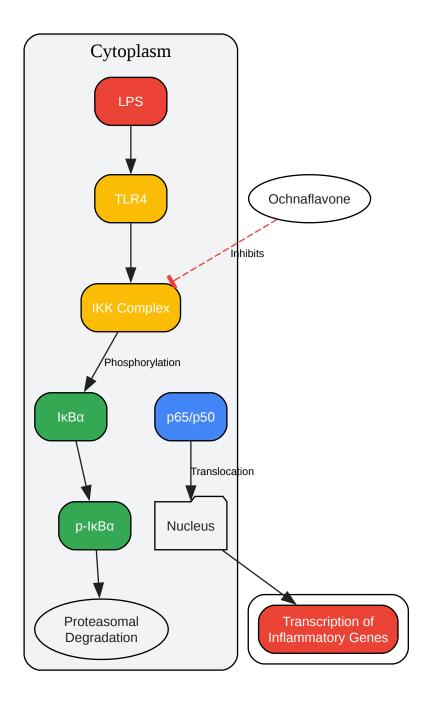
Figure 3: Ochnaflavone's inhibition of the MAPK pathway.

Inhibition of the NF-κB Signaling Pathway

Ochnaflavone inhibits the NF- κ B signaling pathway by preventing the degradation of the inhibitory protein $I\kappa$ B α .[3] This is achieved by inhibiting the activity of the $I\kappa$ B kinase (IKK) complex, which is responsible for phosphorylating $I\kappa$ B α and targeting it for degradation. By



stabilizing $I\kappa B\alpha$, ochnaflavone prevents the nuclear translocation of the p65 subunit of NF- κB , thereby inhibiting the transcription of pro-inflammatory genes.[3]



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Figure 4: Ochnaflavone's inhibition of the NF-κB pathway.

Conclusion



Ochnaflavone and its tetrahydro-derivative, **2,3,2",3"-tetrahydroochnaflavone**, represent an interesting pair of biflavonoids for comparative studies. Ochnaflavone has been extensively studied and has demonstrated significant potential as a lead compound for the development of anti-inflammatory and anticancer agents, with well-documented inhibitory effects on the MAPK and NF-kB signaling pathways. The available data on **2,3,2",3"-tetrahydroochnaflavone**, while more limited, indicates that it also possesses cytotoxic activity.

Further research is warranted to fully elucidate the pharmacological profile of **2,3,2",3"-tetrahydroochnaflavone** and to directly compare its potency and mechanism of action with ochnaflavone. Such studies will provide valuable insights into the structure-activity relationships of this class of biflavonoids and could guide the design of novel therapeutic agents with improved efficacy and selectivity. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

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